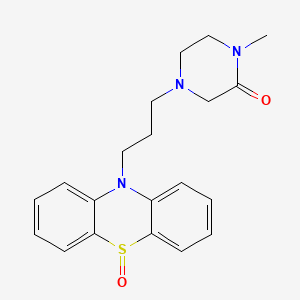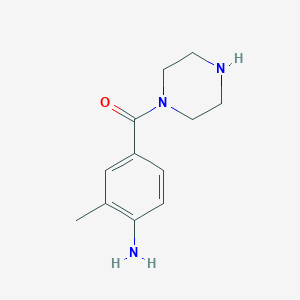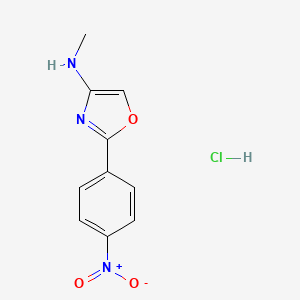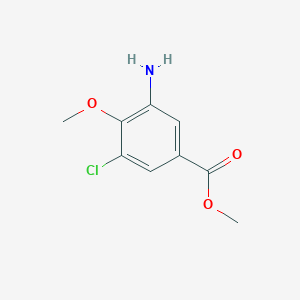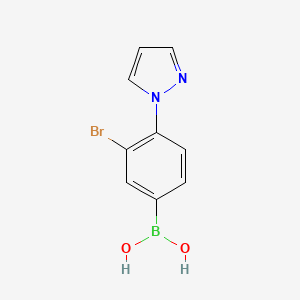
1,2-Bis(3-methoxyphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of hydrazine, where two 3-methoxyphenyl groups are attached to the nitrogen atoms of the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Step 1: 3-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Step 2: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(3-methoxyphenyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antibacterial and antifungal compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used as a reagent in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxyphenyl)hydrazine
- 1,2-Bis(3-chlorophenyl)hydrazine
- 1,2-Bis(3-nitrophenyl)hydrazine
Uniqueness
1,2-Bis(3-methoxyphenyl)hydrazine is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
CAS No. |
1027-32-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,2-bis(3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10,15-16H,1-2H3 |
InChI Key |
GBRNPPYPZLRRSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NNC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



